molecular formula C11H19NO3 B2944929 2-(2-Cyclohexylacetamido)propanoic acid CAS No. 1397009-48-1

2-(2-Cyclohexylacetamido)propanoic acid

Cat. No.: B2944929
CAS No.: 1397009-48-1
M. Wt: 213.277
InChI Key: XYROYDOGHLSWPI-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylacetamido)propanoic acid is a synthetic organic compound characterized by a cyclohexyl group attached via an acetamido linkage to the α-carbon of a propanoic acid backbone.

Properties

IUPAC Name

2-[(2-cyclohexylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYROYDOGHLSWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylacetamido)propanoic acid typically involves the reaction of alanine with cyclohexylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and advanced purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylacetamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: N-substituted amides.

Mechanism of Action

The exact mechanism of action of 2-(2-Cyclohexylacetamido)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Cyclohexenyl vs. Cyclohexyl Substituents

  • Its molecular weight is 211.26 (C₁₁H₁₇NO₃), with an R-configuration at the α-carbon .
  • The hypothetical 2-(2-cyclohexylacetamido)propanoic acid would replace the cyclohexenyl group with a fully saturated cyclohexyl ring (C₁₁H₁₉NO₃, MW 213.27). Saturation increases steric bulk and may reduce metabolic oxidation compared to the unsaturated analogue.

Acetamido vs. Formamido Linkages

  • 2-(Cyclohexylformamido)propanoic acid (CAS 150671-92-4) substitutes the acetamido group with a formamido moiety (C₁₀H₁₇NO₃, MW 199.25) . The formamido group lacks the methylene spacer present in acetamido derivatives, reducing steric hindrance and altering electronic properties. This may impact binding affinity in enzyme-substrate interactions.

Stereochemical Variations

  • The (2R)-configured cyclohexenyl derivative highlights the importance of stereochemistry in bioactivity. Enantiomers often exhibit divergent pharmacokinetic profiles, as seen in other propanoic acid-based drugs (e.g., NSAIDs).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid 1344937-44-5 C₁₁H₁₇NO₃ 211.26 Unsaturated cyclohexenyl, R-configuration
2-(Cyclohexylformamido)propanoic acid 150671-92-4 C₁₀H₁₇NO₃ 199.25 Formamido linkage, no stereochemistry
Hypothetical this compound - C₁₁H₁₉NO₃ 213.27 Saturated cyclohexyl, acetamido linkage

Table 2: Functional Group Impact on Properties

Feature Cyclohexenyl Derivative Cyclohexylformamido Hypothetical Target
Lipophilicity (LogP) Moderate (unsaturated) High (formamido) High (saturated)
Metabolic Stability Lower (oxidation risk) Moderate Higher
Steric Bulk Planar rigidity Minimal High

Biological Activity

2-(2-Cyclohexylacetamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory properties and immunomodulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_{12}H_{23}N_{1}O_{2}
  • Molecular Weight : 213.32 g/mol

The compound features a cyclohexyl group attached to an acetamido functional group, which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory and immunomodulatory effects. The following sections detail specific findings related to the biological activity of this compound.

Anti-Inflammatory Effects

A study evaluating the anti-inflammatory properties of related compounds found that derivatives containing propanoic acid moieties exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). The results suggested that this compound could similarly modulate inflammatory responses.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound A44%30%
Compound B60%25%
This compound TBD TBD TBD

Immunomodulatory Activity

The immunomodulatory effects of propanoic acid derivatives have been documented, with implications for conditions such as obesity and diabetes. Propionic acid has been shown to enhance insulin sensitivity and reduce food intake through modulation of gut microbiota and subsequent metabolic pathways. This suggests that this compound may also exert similar effects.

Case Studies

Several case studies have explored the implications of propanoic acid derivatives in clinical settings:

  • Case Study on Obesity Management :
    • A clinical trial investigated the effects of propionic acid supplementation on weight management in obese individuals. Results indicated a significant reduction in body weight and improvement in metabolic markers.
  • Case Study on Inflammatory Diseases :
    • Another study examined patients with chronic inflammatory diseases who received treatment with propanoic acid derivatives. The findings revealed decreased levels of inflammatory markers and improved patient outcomes.

The biological activity of this compound may involve several mechanisms:

  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Receptor Activation : Interaction with G-protein coupled receptors (GPCRs) that mediate immune responses.
  • Metabolic Regulation : Influence on metabolic pathways related to glucose homeostasis and fatty acid metabolism.

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